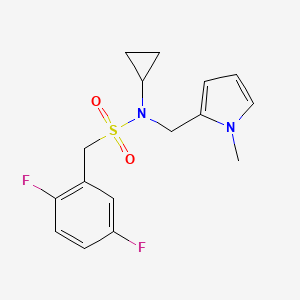

N-cyclopropyl-1-(2,5-difluorophenyl)-N-((1-methyl-1H-pyrrol-2-yl)methyl)methanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

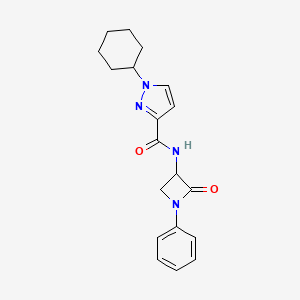

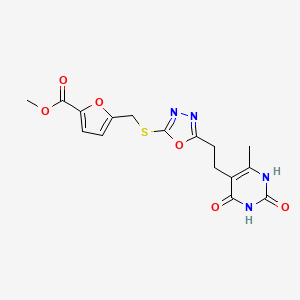

This compound is part of a class of chemicals known for their involvement in various chemical reactions and properties due to their complex molecular structure. While specific research on this exact molecule is limited, insights can be drawn from studies on related sulfonamide compounds and their reactivity, synthesis, and molecular characteristics.

Synthesis Analysis

Sulfonamides, including methanesulfonamide derivatives, are typically synthesized through systematic research on structure-reactivity relationships. They serve as N-acylation reagents with good chemoselectivity, as demonstrated in studies on N-acyl-N-(pentafluorophenyl)methanesulfonamides (Kondo et al., 2000).

Molecular Structure Analysis

The molecular structure of sulfonamides often involves complex arrangements that facilitate their chemical reactivity. For instance, compounds like N-(2,3-dichlorophenyl)methanesulfonamide exhibit specific bond conformations and hydrogen bonding that can be indicative of the structural features of similar sulfonamides (Gowda et al., 2007).

Chemical Reactions and Properties

Sulfonamides participate in a variety of chemical reactions due to their active functional groups. For example, the reaction of N-methanesulfonyl-2-(cyclohex-1-enyl)aniline with Br2 under certain conditions can lead to products like 9-methanesulfonyl-tetrahydrocarbazole, showcasing the reactivity of methanesulfonamide derivatives in creating complex heterocyclic compounds (Gataullin et al., 2003).

Physical Properties Analysis

The physical properties of sulfonamide derivatives, including solubility, melting point, and stability, are influenced by their molecular structure. While specific data on N-cyclopropyl-1-(2,5-difluorophenyl)-N-((1-methyl-1H-pyrrol-2-yl)methyl)methanesulfonamide are not available, related research on N-aryl methanesulfonamides provides insights into the physical characteristics that can be expected from such compounds (Gowda et al., 2007).

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, acidity or basicity, and potential for forming bonds or undergoing substitutions, are crucial for understanding the behavior of sulfonamides in chemical syntheses and reactions. Research on compounds like ethene-1,1-disulfonyl difluoride (EDSF) demonstrates the potential for sulfonamide derivatives to participate in click chemistry, highlighting the versatile chemical properties of these molecules (Smedley et al., 2023).

Aplicaciones Científicas De Investigación

Chemoselective N-Acylation Agents

Research by Kondo et al. (2000) on N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides highlights the development of storable N-acylation agents that exhibit good chemoselectivity due to systematic studies on structure-reactivity relationships. These findings suggest that compounds like N-cyclopropyl-1-(2,5-difluorophenyl)-N-((1-methyl-1H-pyrrol-2-yl)methyl)methanesulfonamide could be explored for their chemoselective N-acylation capabilities in synthetic chemistry (K. Kondo, Erika Sekimoto, J. Nakao, Y. Murakami, 2000).

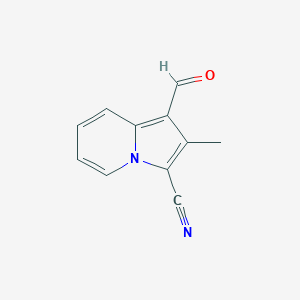

Bio-renewable Catalysis

Tamaddon and Azadi (2018) introduced nicotinum methane sulfonate (NMS), derived from nicotine and methane sulfonic acid, as a bio-renewable, dual-function (acid and base) ionic liquid catalyst for the synthesis of 2-amino-3-cyanopyridines. This suggests potential research applications for similar sulfonamide compounds in catalysis, particularly in eco-friendly and sustainable chemical processes (F. Tamaddon, Davood Azadi, 2018).

Molecular Structure and Hydrogen Bonding

Gowda et al. (2007) examined the molecular structure of N-(2,3-dichlorophenyl)methanesulfonamide, focusing on the conformation of the N—H bond and its implications for hydrogen bonding and biological activity. Similar structural analyses could be applied to N-cyclopropyl-1-(2,5-difluorophenyl)-N-((1-methyl-1H-pyrrol-2-yl)methyl)methanesulfonamide to understand its molecular interactions and potential biological applications (B. Gowda, S. Foro, H. Fuess, 2007).

Transfer Hydrogenation Catalysis

Research by Ruff et al. (2016) on the use of Cp*Ir(pyridinesulfonamide)Cl precatalysts for base-free transfer hydrogenation of ketones indicates the utility of sulfonamide derivatives in catalysis. This suggests that N-cyclopropyl-1-(2,5-difluorophenyl)-N-((1-methyl-1H-pyrrol-2-yl)methyl)methanesulfonamide could potentially serve as a catalyst or ligand in similar hydrogenation reactions (A. Ruff, C. Kirby, B. Chan, Abby R. O'Connor, 2016).

Propiedades

IUPAC Name |

N-cyclopropyl-1-(2,5-difluorophenyl)-N-[(1-methylpyrrol-2-yl)methyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18F2N2O2S/c1-19-8-2-3-15(19)10-20(14-5-6-14)23(21,22)11-12-9-13(17)4-7-16(12)18/h2-4,7-9,14H,5-6,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCHJBNAYSYSHKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1CN(C2CC2)S(=O)(=O)CC3=C(C=CC(=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18F2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopropyl-1-(2,5-difluorophenyl)-N-((1-methyl-1H-pyrrol-2-yl)methyl)methanesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,4-dichlorophenoxy)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propanamide](/img/structure/B2488330.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide](/img/structure/B2488331.png)

![7-(4-fluorophenyl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2488336.png)

![N-{3-[1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide](/img/structure/B2488340.png)

![5-[benzyl(ethyl)sulfamoyl]-N-(3-chloro-4-fluorophenyl)-2-fluorobenzamide](/img/structure/B2488345.png)

![(2Z)-2-[(1-benzofuran-2-yl)methylidene]-6-hydroxy-7-[(2-methylpiperidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one; 1,4-dioxane](/img/structure/B2488347.png)

![1-(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone](/img/structure/B2488349.png)